molecular formula C4H8N4 B13529893 1-(1H-1,2,3-triazol-4-yl)ethan-1-amine

1-(1H-1,2,3-triazol-4-yl)ethan-1-amine

Cat. No.: B13529893
M. Wt: 112.13 g/mol
InChI Key: RRFCOCQEYKSGKE-UHFFFAOYSA-N
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Description

1-(1H-1,2,3-triazol-4-yl)ethan-1-amine is a heterocyclic organic compound featuring a 1,2,3-triazole ring fused to an ethanamine backbone. The triazole ring is a five-membered aromatic system with three nitrogen atoms, contributing to its electron-deficient character and capacity for hydrogen bonding. The ethanamine moiety introduces a primary amine group, enabling reactivity in nucleophilic substitutions, coordination chemistry, and derivatization (e.g., amide formation). This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry" , ensuring high regioselectivity and efficiency. Its structural simplicity and functional versatility make it a valuable scaffold in medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula

C4H8N4

Molecular Weight

112.13 g/mol

IUPAC Name

1-(2H-triazol-4-yl)ethanamine

InChI

InChI=1S/C4H8N4/c1-3(5)4-2-6-8-7-4/h2-3H,5H2,1H3,(H,6,7,8)

InChI Key

RRFCOCQEYKSGKE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NNN=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1H-1,2,3-triazol-4-yl)ethan-1-amine can be synthesized through various methods. . This reaction is highly efficient and regioselective, producing the desired triazole compound in good yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale CuAAC reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of copper catalysts and appropriate ligands, such as tris(benzyltriazolylmethyl)amine, enhances the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,2,3-triazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring into other functional groups.

    Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

1-(1H-1,2,3-triazol-4-yl)ethan-1-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, enhancing its reactivity in catalytic processes. Additionally, the amine group can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole-Based Amines

Compound Name Molecular Formula Substituents Key Features Evidence ID
1-(1H-1,2,3-triazol-4-yl)ethan-1-amine C₄H₈N₄ Primary amine at C4 of 1H-triazole Simplest structure; high reactivity due to primary amine
[1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-ylmethyl]-methyl-phenyl-amine C₁₇H₁₇ClN₄ Chlorobenzyl, methyl-phenyl groups Enhanced lipophilicity; potential for π-π stacking
N,N-Diethyl-2-(1-(quinoxalin-2-yl)-1H-1,2,3-triazol-4-yl)ethan-1-amine C₁₆H₂₀N₆ Quinoxaline ring; diethylamine Extended conjugation; possible intercalation properties
1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine C₁₀H₁₂N₄ Phenyl group at N1 of triazole Planar structure; altered electronic distribution
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine C₇H₁₄N₄ 1,2,4-triazole isomer; ethyl/methyl groups Isomeric triazole core; steric effects

Key Observations

Aromatic Extensions: Quinoxaline (in ) and biphenyl (in ) groups increase π-conjugation, favoring interactions with aromatic residues in enzymes or receptors. Amine Modifications: Secondary (e.g., diethylamine in ) or tertiary amines reduce solubility in polar solvents compared to the primary amine in the target compound.

Synthetic Routes :

  • Most analogs are synthesized via CuAAC (e.g., ), ensuring regioselective triazole formation.
  • Metal complexes (e.g., rhenium in ) require additional coordination steps, broadening applications in catalysis or imaging.

Biological and Material Applications: Pharmaceuticals: Primary amines (e.g., target compound) are ideal for prodrug strategies or covalent inhibitor design. Agrochemicals: Lipophilic derivatives (e.g., chlorobenzyl in ) may enhance membrane permeability. Materials Science: Quinoxaline-triazole hybrids () show promise in optoelectronics due to extended conjugation.

Positional Isomerism and Regioselectivity

  • 1H- vs. 2H-Triazoles : The target compound’s substituent is at C4 of the 1H-triazole, whereas analogs like 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine () feature substituents at N1. This positional difference alters electronic properties and hydrogen-bonding capacity.
  • 1,2,3- vs. 1,2,4-Triazoles : 1,2,4-triazole isomers (e.g., ) exhibit distinct electronic profiles due to nitrogen arrangement, impacting acidity (pKa) and metal coordination.

Physicochemical Properties

  • Hydrophilicity : Primary amines (target compound) > secondary amines () > aryl-substituted derivatives ().
  • Thermal Stability: Electron-withdrawing groups (e.g., chloro in ) may enhance stability, whereas bulky substituents (e.g., quinoxaline in ) could reduce it.

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